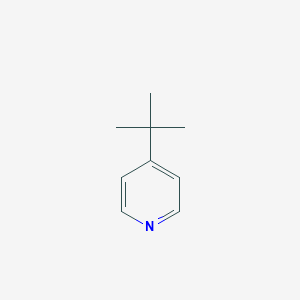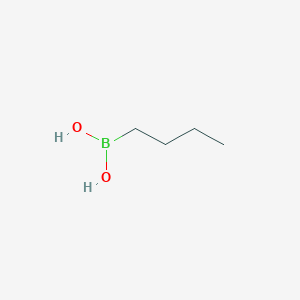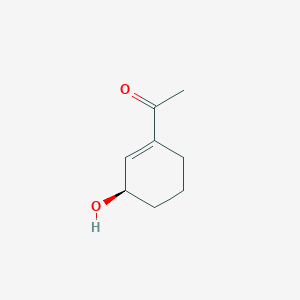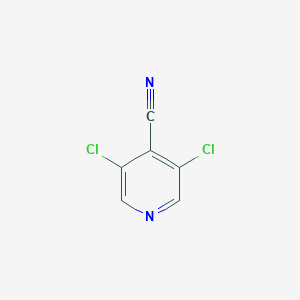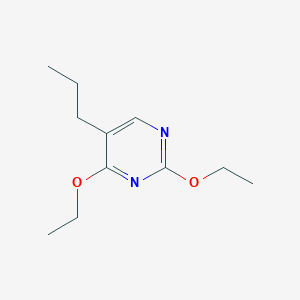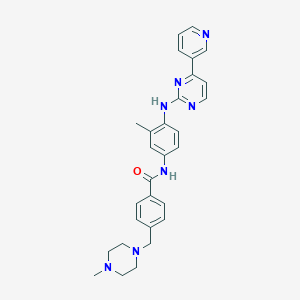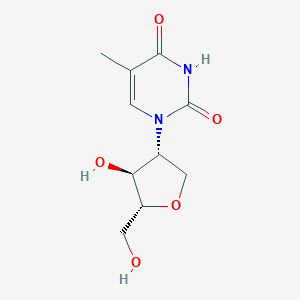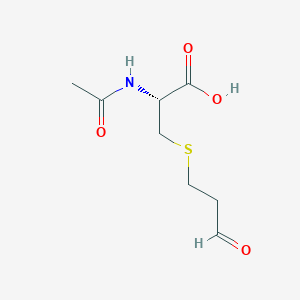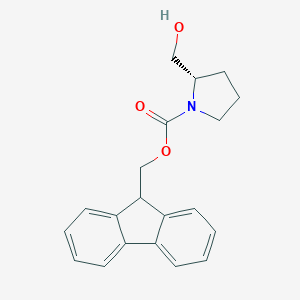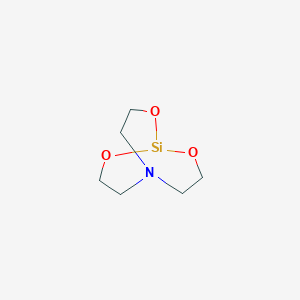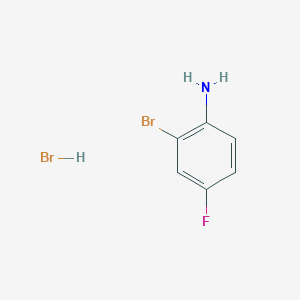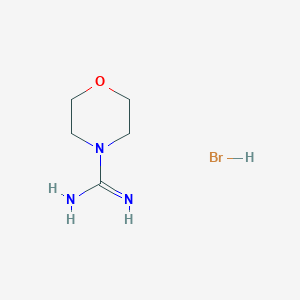
1H,1H,2H,2H,3H,3H-Perfluoroundecylacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl Acetate (HUFU) is a synthetic organic compound that has been used in a variety of scientific research applications. HUFU is a white, crystalline solid that is soluble in organic solvents. It is often used as a reagent, catalyst, or surfactant in various chemical reactions, and is also used as a surfactant in various biotechnological and biochemical applications. HUFU is a highly fluorinated compound, and its unique structure makes it a useful tool in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Chromatographie und Massenspektrometrie
1H,1H,2H,2H,3H,3H-Perfluoroundecylacetat: wird in der Chromatographie und Massenspektrometrie eingesetzt, da es eine effiziente und effektive Probenmanipulation ermöglicht . Seine einzigartige chemische Struktur ermöglicht es ihm, als stationäre Phasenmodifikator zu fungieren und die Trennung komplexer Mischungen durch Veränderung der Retentionszeiten und Verbesserung der Peakformen zu verbessern.
Elektronik
In der Elektronikindustrie wird diese Verbindung aufgrund ihrer hervorragenden hydrophoben und oleophoben Eigenschaften bei der Herstellung von Antireflexbeschichtungen eingesetzt . Diese Beschichtungen sind entscheidend für die Verbesserung der Sichtbarkeit und Haltbarkeit von elektronischen Displays.
Pharmazeutika
Die abweisenden Eigenschaften der Verbindung gegenüber Wasser, Öl und Fett machen sie in der Pharmazie wertvoll, insbesondere bei der Formulierung von Medikamenten mit kontrollierter Freisetzungseigenschaften . Es hilft bei der Schaffung von Barrieren, die die Wirkstoffe vor Abbau oder vorzeitiger Wechselwirkung mit biologischen Flüssigkeiten schützen.
Materialwissenschaften
This compound: spielt in der Materialwissenschaft eine wichtige Rolle bei der Herstellung von selbstreinigenden Oberflächen. Die fluorierten Schwänze sorgen für eine niedrige Oberflächenenergie, wodurch Materialien, die mit dieser Verbindung behandelt werden, schmutzabweisend und leicht zu reinigen sind .
Umweltwissenschaften
Diese Verbindung wird wegen ihres potenziellen Einsatzes in der Umwelt sanierung erforscht. Ihre starken Kohlenstoff-Fluor-Bindungen werden auf Stabilität und Beständigkeit gegen Abbau untersucht, was für langfristige Umweltanwendungen von Vorteil sein könnte .
Chemische Synthese
In der chemischen Synthese dient This compound als Baustein für fluoralkylhaltige Verbindungen. Seine Reaktivität wird für die Synthese verschiedener perfluorierter Zwischenprodukte untersucht, die bei der Entwicklung neuer chemischer Einheiten wertvoll sind .
Analytische Chemie
Die einzigartigen Eigenschaften der Verbindung werden in der analytischen Chemie genutzt, wo sie verwendet wird, um die Eigenschaften von Proben oder Reagenzien zu modifizieren, um die Genauigkeit und Präzision analytischer Methoden zu verbessern .
Biotechnologie
In der Biotechnologie ist die Fähigkeit der Verbindung, biologischer Verschmutzung zu widerstehen, von Interesse. Mit dieser Verbindung behandelte Oberflächen können die Anhaftung von Biofilmen verhindern, was für die Aufrechterhaltung steriler Bedingungen in Bioreaktoren und anderen biotechnologischen Geräten von Vorteil ist .
Biochemische Analyse
Biochemical Properties
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate plays a significant role in various biochemical reactions due to its unique properties. It interacts with several enzymes, proteins, and other biomolecules. The compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, potentially altering their structure and function. For instance, it can bind to hydrophobic pockets in proteins, affecting their activity and stability. Additionally, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can inhibit or activate certain enzymes by binding to their active sites or allosteric sites .
Cellular Effects
The effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt lipid rafts in cell membranes, affecting signal transduction pathways. It may also modulate the expression of genes involved in lipid metabolism and stress responses. Furthermore, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of action of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and enzymes, through hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Over time, the compound’s effects on cellular function may also change, with potential long-term impacts on cell viability and function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular toxicity and organ damage. It is important to determine the threshold doses for both beneficial and adverse effects in animal studies .
Metabolic Pathways
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, potentially altering metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall effects on cellular function and health .
Transport and Distribution
The transport and distribution of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is an important factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in lipid droplets or the endoplasmic reticulum, where it can interact with lipid metabolism enzymes. The localization of the compound can influence its effects on cellular processes and overall function .
Eigenschaften
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F17O2/c1-5(31)32-4-2-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQMUBNEBGDJAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F17O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382073 |
Source


|
| Record name | (Perfluorooctyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150225-00-6 |
Source


|
| Record name | (Perfluorooctyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

